molecular formula C13H15N3O3S B11015434 3,3-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide

3,3-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B11015434
M. Wt: 293.34 g/mol
InChI Key: BAXPIIROUSOSIY-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by nitration and subsequent acylation. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like iodine or samarium triflate .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

3,3-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical processes, making it effective against various diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide stands out due to its unique structural features, which confer specific biological activities not observed in other benzothiazole derivatives. Its combination of a nitro group and a butanamide moiety enhances its potential as a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

3,3-dimethyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C13H15N3O3S/c1-13(2,3)7-11(17)15-12-14-9-5-4-8(16(18)19)6-10(9)20-12/h4-6H,7H2,1-3H3,(H,14,15,17)

InChI Key

BAXPIIROUSOSIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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